tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis is carried out, and the yield of the final product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and refractive index. It can also include studying its stability under various conditions and its reactivity with common reagents.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of related compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, involves organocatalyzed methods. These compounds are prepared from Boc-tetramic acid and benzylidenemalononitrile, yielding racemic mixtures (Hozjan et al., 2023).
- Chemical Analysis : Characterization techniques such as high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy are vital in confirming the structure of these synthesized compounds (Hozjan et al., 2023).
Chemical Properties and Reactions
- Pyrrole Derivatives Synthesis : Research on the synthesis of various pyrrole derivatives, like pyrrole-3-carboxylic acids, from tert-butyl esters, has been reported. This involves the use of continuous flow synthesis and hydrolysis of tert-butyl esters (Herath & Cosford, 2010).
- Diastereoselectivity in Synthesis : The diastereoselectivity of Mukaiyama crossed-aldol-type reactions in synthesizing derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate has been studied. Understanding the stereochemistry and reaction pathways is crucial in these syntheses (Vallat et al., 2009).
Applications in Pharmacology and Drug Synthesis
- Pharmacophore Synthesis : Hexahydrocyclopentapyrrolone derivatives, which include tert-butyl-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, are significant in pharmacology. They are essential pharmacophores for various pharmacological activities, and efficient synthesis methods for these compounds are explored for pharmaceutical applications (Bahekar et al., 2017).
Advanced Chemical Reactions
- Palladium-Catalyzed Reactions : The palladium-catalyzed reaction of propargyl carbonates, isocyanides, and alcohols or water has been studied to synthesize pyrroles and bicyclic analogues. This research highlights the versatility of tert-butyl derivatives in complex organic syntheses (Qiu et al., 2017).
Crystallographic Analysis
- Crystal Structure Studies : The crystal and molecular structure of similar compounds, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, have been determined. These studies focus on understanding the planarity of substituted pyrrole rings, which is crucial in the design of pharmaceuticals and advanced materials (Dazie et al., 2017).
Safety And Hazards
This involves examining the safety and hazards associated with the compound. This can include its toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal.
Future Directions
Future directions could involve suggestions for further research on the compound. This could include studying its potential applications, improving its synthesis, or investigating its mechanism of action in more detail.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDFHSJPQJAIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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